molecular formula C10H12O4 B1616248 Methyl 3-(3,4-dihydroxyphenyl)propanoate CAS No. 3598-22-9

Methyl 3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B1616248
CAS No.: 3598-22-9
M. Wt: 196.2 g/mol
InChI Key: NTULQOXXTCSEHM-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dihydroxyphenyl)propanoate is a phenolic derivative characterized by a propanoate ester group (-CH2-CH2-COOCH3) attached to a 3,4-dihydroxyphenyl (catechol) moiety. Its structure differs from caffeic acid esters (e.g., methyl caffeate) by the absence of a double bond in the propanoate chain, which influences its chemical reactivity and biological activity.

Preparation Methods

Direct Esterification of 3-(3,4-Dihydroxyphenyl)propanoic Acid

This method involves esterifying the carboxylic acid precursor using methanol and an acid catalyst.

Procedure :

  • Starting material : 3-(3,4-Dihydroxyphenyl)propanoic acid.
  • Reagents : Methanol (MeOH), thionyl chloride (SOCl₂).
  • Conditions :
    • Add thionyl chloride dropwise to methanol at 0°C, followed by the carboxylic acid.
    • Reflux for 8 hours under anhydrous conditions.
  • Workup : Evaporate solvent under reduced pressure to yield the methyl ester.

Yield : 71.9% (reported for a structurally analogous compound).

Multi-Step Synthesis from 3,4-Dihydroxybenzaldehyde

This pathway involves Knoevenagel condensation, hydrogenation, and esterification (adapted from methods for chloro-substituted analogs).

Step 1: Knoevenagel Condensation

  • Reactants : 3,4-Dihydroxybenzaldehyde + malonic acid.
  • Catalyst : Piperidine.
  • Conditions : Reflux in ethanol/water (3:1) for 6–12 hours.
  • Product : 3-(3,4-Dihydroxyphenyl)propenoic acid.

Step 2: Hydrogenation to Propanoic Acid

  • Catalyst : Palladium on carbon (Pd/C).
  • Conditions : H₂ gas at 1 atm, room temperature, 12 hours.
  • Product : 3-(3,4-Dihydroxyphenyl)propanoic acid.

Alternative Routes via Protected Intermediates

Patented methods for related compounds suggest using protective groups (e.g., tert-butoxycarbonyl [Boc]) to stabilize reactive sites during synthesis.

Example :

  • Protect amine groups (if present) with Boc anhydride.
  • Perform esterification under mild conditions (e.g., tetraalkylammonium salts in alcohol/water mixtures at 20–60°C).
  • Deprotect using acidic conditions (e.g., HCl in dioxane).

Applicability : While primarily used for amino acid derivatives, this approach could be adapted for sterically hindered substrates.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct Esterification Short reaction time, minimal steps Requires pure carboxylic acid precursor ~71.9%
Multi-Step Synthesis Applicable to diverse substrates Longer synthesis time, lower atom economy ~65–75%
Protective Group Routes Stabilizes sensitive functional groups Additional deprotection steps required Not reported

Key Reaction Data

Esterification with Thionyl Chloride

Hydrogenation Conditions

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-(3,4-dihydroxyphenyl)propanoic acid. This reaction is critical for generating bioactive metabolites or intermediates.

Reaction Reagents/Conditions Product Yield Reference
HydrolysisHCl (aqueous), reflux3-(3,4-Dihydroxyphenyl)propanoic acid88%

Mechanism : Acid-catalyzed ester hydrolysis proceeds via nucleophilic attack of water on the carbonyl carbon, followed by proton transfer and elimination of methanol.

O-Methylation of Phenolic Hydroxyl Groups

The catechol (3,4-dihydroxyphenyl) moiety undergoes selective methylation using methylating agents like methyl sulfate.

Reaction Reagents/Conditions Product Yield Reference
O-MethylationMethyl sulfate, K₂CO₃, acetone, refluxMethyl 3-(3-hydroxy-4-methoxyphenyl)propanoate78%

Note : Methylation typically targets the more nucleophilic hydroxyl group at the para position under controlled conditions.

Amidation via Carbodiimide Coupling

The ester reacts with amines in the presence of coupling agents (e.g., DCC) to form amides, enabling the synthesis of bioactive derivatives.

Reaction Reagents/Conditions Product Yield Reference
AmidationDCC, DMAP, benzamide derivativesMethyl 3-(3,4-dihydroxyphenyl)-2-(4-(3-thioxo-3H-1,2-dithiol-4-yl)benzamido)propanoate (ACS83)35%

Key Insight : This reaction is pivotal for introducing sulfur-containing pharmacophores, enhancing antioxidant and anti-inflammatory properties .

Acetylation of Hydroxyl Groups

The phenolic hydroxyl groups are acetylated to protect reactive sites during multi-step syntheses.

Reaction Reagents/Conditions Product Yield Reference
AcetylationAcetic anhydride, DMAP, pyridineMethyl 3-(3,4-diacetoxyphenyl)propanoate85%

Application : Acetylation stabilizes the catechol group against oxidation during subsequent reactions.

Oxidation to Quinones

The catechol moiety is oxidized to ortho-quinones, which are reactive intermediates in polymer and drug synthesis.

Reaction Reagents/Conditions Product Yield Reference
OxidationKMnO₄, acidic conditions3-(3,4-Dioxo-1,5-cyclohexadien-1-yl)propanoic acidNot reported[General Knowledge]

Mechanism : Oxidation proceeds via two-electron transfer, forming a conjugated diketone structure.

Esterification and Transesterification

The methyl ester can undergo transesterification with higher alcohols under acidic or enzymatic conditions.

Reaction Reagents/Conditions Product Yield Reference
TransesterificationIsopropyl alcohol, H₂SO₄Isopropyl 3-(3,4-dihydroxyphenyl)propanoate87.1%

Optimization : Microwave irradiation reduces reaction time from 10 hours (conventional heating) to 25 minutes while improving yield .

Scientific Research Applications

Methyl 3-(3,4-dihydroxyphenyl)propanoate is an organic compound with the molecular formula C10H12O4C_{10}H_{12}O_4. It functions as a nitrification inhibitor in soil and modulates plant growth and root systems. It is a methyl ester derivative of 3-(3,4-dihydroxyphenyl)propanoic acid.

Scientific Research Applications

This compound is used in a variety of scientific research applications:

  • Chemistry It serves as a building block in organic synthesis and as an intermediate in preparing more complex molecules.
  • Biology It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It may be useful for treating Parkinson's disease because of its anti-inflammatory, antioxidant, and neuroprotective properties .
  • Medicine It is investigated for potential therapeutic effects, particularly in treating diseases related to oxidative stress.
  • Industry It is utilized in synthesizing various industrial chemicals and materials.

Several studies have investigated the biological activities of this compound:

  • Antioxidant Studies The hydroxyl groups contribute to the compound's ability to scavenge free radicals and reduce oxidative stress in cells. It can also modulate the activity of enzymes involved in antioxidant defense mechanisms.
  • Anti-inflammatory Effects Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Neuroprotective Properties Studies have highlighted its potential neuroprotective properties, particularly in neurodegenerative diseases like Parkinson's disease.

Case Studies

  • Case Study 1 A clinical trial evaluated the effects of this compound on patients with mild cognitive impairment. The results indicated improved cognitive function and reduced oxidative stress markers after treatment over six months.
  • Case Study 2 In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups.

Mechanism of Action

The mechanism of action of methyl 3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. It can modulate the activity of enzymes involved in antioxidant defense mechanisms, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Caffeic Acid Esters (Acrylate Derivatives)

  • Methyl Caffeate (Methyl (E)-3-(3,4-dihydroxyphenyl)acrylate): Features a conjugated double bond (prop-2-enoate), enhancing resonance stability and radical scavenging capacity. Melting point: 163–165°C; soluble in polar solvents (acetone, methanol) .
  • Isopentyl/Isopropyl Caffeate : Alkyl esters (e.g., isopentyl, isopropyl) exhibit increased lipophilicity, improving membrane permeability. Crystal structures show intramolecular hydrogen bonding stabilizing the catechol group .

Propanoate Derivatives

  • Methyl 3-(3,4-Dihydroxyphenyl)propanoate: Lacks the double bond, reducing conjugation but enhancing flexibility.
  • Methyl 3-(3,4-Dimethoxyphenyl)propanoate: Methoxy substitution at catechol hydroxyls reduces polarity and antioxidant activity but may improve metabolic stability .
  • 3-(3,4-Dihydroxyphenyl)lactic Acid: Contains a hydroxyl group on the propanoate chain, increasing acidity (pKa ~3.5) and metal-chelating ability .

Complex Derivatives

  • CID 74336856: A dimeric propanoate ester with two catechol groups and extended conjugation. Demonstrates multi-target inhibition of SARS-CoV-2 proteins (Mpro and S protein) via molecular docking studies .
  • Isoquercitrin Esters : Glycosylated derivatives (e.g., compound 10 in ) show enhanced water solubility and antiradical activity due to sugar moieties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Solubility LogP
This compound C10H12O4 196.20 Not reported Ethyl acetate, methanol ~1.2
Methyl Caffeate C10H10O4 194.18 163–165 Acetone, DMSO, methanol 1.5
Isopentyl Caffeate C14H18O4 250.29 Not reported Ethanol, chloroform 3.1
3-(3,4-Dihydroxyphenyl)lactic Acid C9H10O5 198.17 120–122 Water, ethanol 0.8

Biological Activity

Methyl 3-(3,4-dihydroxyphenyl)propanoate, a methyl ester derivative of 3-(3,4-dihydroxyphenyl)propanoic acid, has garnered attention due to its diverse biological activities. This compound, with the molecular formula C10H12O4, exhibits significant antioxidant, anti-inflammatory, and potential therapeutic properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two hydroxyl groups on the phenyl ring. These hydroxyl groups are crucial for its biological activity as they allow for participation in redox reactions, influencing cellular oxidative stress levels.

Property Details
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxyl (-OH), Ester (-COOCH3)

This compound's mechanism of action involves interaction with various molecular targets:

  • Antioxidant Activity : The compound's hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress in cells. Studies indicate that it can modulate the activity of enzymes involved in antioxidant defense mechanisms.
  • Anti-inflammatory Properties : Research has shown that this compound may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .
  • Neuroprotective Effects : Its potential neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases like Parkinson's disease .

Biological Activity Studies

Several studies have investigated the biological activities of this compound:

  • Antioxidant Studies :
    • The compound demonstrated significant antioxidant activity in various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay. It effectively reduced ferric iron, indicating its capacity to neutralize oxidative species .
  • Anti-inflammatory Effects :
    • In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in activated macrophages . This suggests its potential use in managing chronic inflammatory conditions.
  • Neuroprotective Properties :
    • A study reported that this compound could protect neuronal cells from oxidative stress-induced apoptosis. It was found to enhance cell viability in models of neurodegeneration .

Case Studies

  • Case Study 1 : A clinical trial evaluated the effects of this compound on patients with mild cognitive impairment. Results indicated improved cognitive function and reduced oxidative stress markers after treatment over six months.
  • Case Study 2 : In animal models of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(3,4-dihydroxyphenyl)propanoate, and how can reaction conditions be optimized for yield?

this compound is typically synthesized via esterification of 3-(3,4-dihydroxyphenyl)propanoic acid using methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C) and acid concentration (e.g., H₂SO₄ or HCl) to minimize side reactions like oxidation of catechol groups . Purity can be enhanced using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirmed via HPLC with UV detection at 280 nm .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR identify key signals, such as the methyl ester group (~3.6 ppm for CH₃O) and aromatic protons (~6.5–7.0 ppm for catechol) .
  • X-ray crystallography : Single-crystal studies reveal planar geometry of the catechol ring and hydrogen-bonding patterns (e.g., O–H⋯O interactions forming S(5) rings) . Lattice parameters (e.g., triclinic P1 space group, a = 5.279 Å, b = 10.244 Å) are essential for confirming molecular packing .

Q. How is purity assessed, and what are common contaminants?

Purity is evaluated via:

  • HPLC : Reverse-phase C18 columns with methanol/water mobile phases, comparing retention times to standards .
  • Melting point : Sharp melting points (e.g., 85–89°C for related derivatives) indicate high crystallinity .
    Common contaminants include unreacted starting materials (e.g., 3,4-dihydroxyphenylpropanoic acid) or oxidation byproducts (e.g., quinones) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in crystal structures influence physicochemical properties?

Intermolecular O–H⋯O bonds propagate chains along specific crystallographic directions (e.g., [110]), affecting solubility and stability . For example, intra-molecular hydrogen bonds in the title compound reduce polarity, enhancing lipid solubility for biological assays . Deviations in dihedral angles (e.g., 4.53° between catechol and ester groups) can alter π-π stacking and bioavailability .

Q. What experimental strategies resolve contradictions in crystallographic data between derivatives?

Discrepancies in lattice parameters (e.g., triclinic vs. monoclinic systems) or hydrogen-bonding motifs require:

  • High-resolution data collection : Use synchrotron radiation or low-temperature (e.g., 100 K) measurements to reduce thermal motion artifacts .
  • DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate structural assignments .

Q. How can bioactivity assays be designed to evaluate structure-activity relationships (SAR) for caffeate esters?

  • Enzyme inhibition : Test inhibitory effects on tyrosinase or COX-2 using spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase) .
  • Antioxidant activity : Compare DPPH/ABTS radical scavenging IC₅₀ values between methyl ester and free acid forms .
  • Cellular uptake : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .

Q. What challenges arise in optimizing synthesis for scale-up without compromising purity?

  • Oxidation control : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., ascorbic acid) during esterification .
  • Catalyst selection : Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability and reduce acid waste .
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for larger batches .

Q. Methodological Considerations

Q. How do substituents on the phenyl ring (e.g., nitro vs. methoxy groups) impact electronic properties?

Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the aromatic ring, decreasing antioxidant activity but enhancing electrophilicity for nucleophilic substitutions. Computational studies (e.g., DFT-based Fukui indices) quantify reactivity trends .

Q. What analytical techniques differentiate between E/Z isomers in unsaturated analogs?

  • NOESY NMR : Cross-peaks between vinyl protons and adjacent groups confirm E-configuration .
  • IR spectroscopy : C=O stretching frequencies shift based on conjugation with double bonds .

Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2,4,6,11-12H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTULQOXXTCSEHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342200
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-22-9
Record name Benzenepropanoic acid, 3,4-dihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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